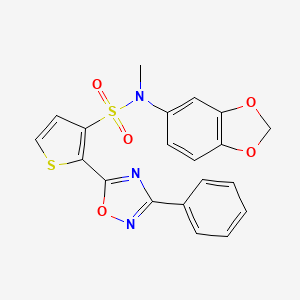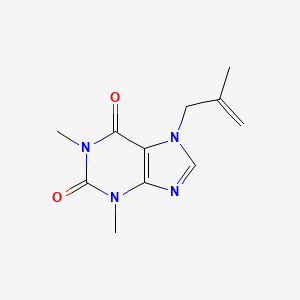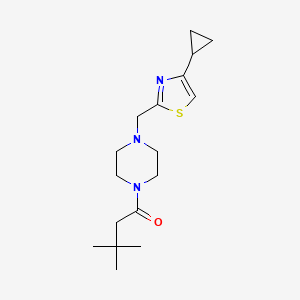
Alatolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allantoin is a naturally-occurring chemical compound found in many living organisms, including plants and animals . It is renowned for its calming, hydrating, and skin-enhancing attributes and is frequently integrated into skincare and cosmetic items .
Synthesis Analysis
Allantoin is one of the well-known azaheterocycles in the imidazolidinone series, specifically the hydantoins . While manufacturers can extract allantoin from plants, they prefer making it from urea and glyoxylic acid .Molecular Structure Analysis
Allantoin is a diureide of glyoxylic acid that is produced from uric acid . It is a major metabolic intermediate in most organisms . In its pure form, it is a white, odorless powder .Chemical Reactions Analysis
Allantoin operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair .Physical and Chemical Properties Analysis
Allantoin is a white, odorless powder . It has keratolytic, moisturizing, calming, and anti-irritant qualities . It also promotes epidermal cell renewal and hastens the healing of wounds .Aplicaciones Científicas De Investigación
Chemical Structure and Transformation
- Chemical Structure of Alatolin: Alatol, a hexahydroxy C15-compound, was derived from this compound, a nonbasic polyester from Euonymus alatus. This transformation, involving ten steps, provided proof of alatol's structure (Sugiura et al., 1982).
Therapeutic Potential in Disease Treatment
- Anti-Inflammatory Activity: Alantolactone (ALA), a form of this compound, showed significant anti-inflammatory effects in a mouse model of colitis. It suppressed pro-inflammatory mediators, including NF-κB activation (Ren et al., 2019).
- Anticancer Properties: ALA inhibited breast cancer growth by blocking VEGFR2 signaling, demonstrating antiangiogenic activity (Liu et al., 2018).
- Liver Cancer Treatment: ALA induced apoptosis in HepG2 liver cancer cells through ROS-mediated suppression of AKT signaling and inhibition of mitophagy (Kang et al., 2019).
Pharmacokinetic Properties
- Bioavailability and Metabolism: ALA from Inula helenium showed high body clearance and low oral bioavailability in rats due to extensive hepatic metabolism and low stability in gastrointestinal fluids (Lee et al., 2016).
Mechanisms of Action in Various Conditions
- Neuroprotective Effects: ALA attenuates oxidative stress and inflammation, contributing to its neuroprotective activity (Liu et al., 2021).
- Epilepsy Management: Alpha-lactoalbumin (ALAC), a whey protein rich in tryptophan, showed potential activity in rodent models of epileptogenesis (Russo et al., 2012).
- Oocyte Maturation and Embryo Development: Alpha-linolenic acid (ALA) in IVM media influenced oocyte maturation and embryo development in prepubertal sheep oocytes (Ghaffarilaleh et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-7,12-diacetyloxy-6-(acetyloxymethyl)-5,8-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44O13/c1-24-22-31(52-37(46)28-16-10-7-11-17-28)34(54-39(48)30-20-14-9-15-21-30)41(23-49-25(2)43)36(51-27(4)45)33(53-38(47)29-18-12-8-13-19-29)32-35(50-26(3)44)42(24,41)55-40(32,5)6/h7-21,24,31-36H,22-23H2,1-6H3/t24-,31+,32-,33-,34+,35-,36-,41+,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSCXCFVZJHPT-SHPXBDENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2(C13C(C(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)


